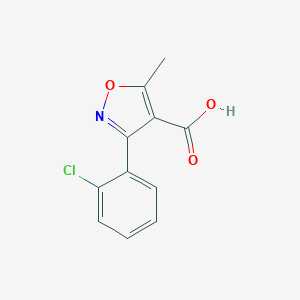

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEPOHNXGXVOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066913 | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23598-72-3 | |

| Record name | 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23598-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023598723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23598-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a known impurity of the antibiotic Cloxacillin. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway and its relationship to Cloxacillin, to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Physical Properties

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, also known as Cloxacillin impurity D, is a heterocyclic carboxylic acid. Its core structure consists of a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1] |

| CAS Number | 23598-72-3[2] |

| Molecular Formula | C₁₁H₈ClNO₃[2] |

| InChI | InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)[2] |

| InChIKey | UVEPOHNXGXVOJE-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C2=CC=CC=C2Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 237.64 g/mol | PubChem |

| Appearance | Pale yellow or cream to pale brown powder | Thermo Fisher Scientific[3] |

| Melting Point | 186 °C | ChemicalBook |

| Boiling Point (Predicted) | 374.5 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.385 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |

| pKa (Predicted) | 2.62 ± 0.25 | PubChem |

Synthesis and Experimental Protocols

The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This procedure is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[4]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, dissolve ethyl 2-chloroacetoacetate and an appropriate amine (e.g., pyrrolidine) in a suitable solvent such as benzene.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, yielding the enamine intermediate.

-

In a separate flask, prepare a solution of 2-chlorobenzaldehyde oxime.

-

Cool the enamine solution in an ice bath and slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to form the corresponding hydroximoyl chloride in situ.

-

To the cooled hydroximoyl chloride solution, add triethylamine, followed by the slow addition of the enamine solution from the first step.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Wash the reaction mixture with water, followed by a dilute acid wash (e.g., 1M HCl), and then a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.[5][6][7]

Hydrolysis to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

This procedure is based on the general hydrolysis of isoxazole esters.[8][9]

Experimental Protocol:

-

Dissolve the ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as potassium hydroxide or sodium hydroxide.[9]

-

Stir the mixture at room temperature for 2 hours, and then heat to reflux for an additional 2 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol by evaporation under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[9]

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Relationship to Cloxacillin

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a known degradation product of the penicillin antibiotic Cloxacillin.[10] The amide bond in Cloxacillin, which links the isoxazole moiety to the 6-aminopenicillanic acid (6-APA) core, can undergo hydrolysis under acidic or basic conditions to yield 6-APA and 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is therefore a critical reference standard in the quality control and stability testing of Cloxacillin formulations.[11]

Spectral Data

While raw spectral data is not publicly available, references to spectral analysis exist, and the expected characteristics can be described based on the molecular structure.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum is available on PubChem, which would confirm the carbon skeleton of the molecule.[1] Expected signals would include those for the methyl group, the aromatic carbons of the chlorophenyl ring, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry

GC-MS data is referenced on PubChem.[1] The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the isoxazole and chlorophenyl moieties.

Infrared (IR) Spectroscopy

The FTIR spectrum of a carboxylic acid is characterized by several key features:[12]

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions from the chlorophenyl ring are expected in the 1600-1450 cm⁻¹ region.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed summary of the chemical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The information on its identity, physicochemical properties, synthesis, and spectral characteristics is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. The provided experimental protocols and diagrams offer a practical foundation for the synthesis and understanding of this important chemical compound.

References

- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3 [sigmaaldrich.com]

- 3. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% 250 g | Buy Online [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]

- 6. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | C13H12ClNO3 | CID 3019364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 83817-50-9|Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. veeprho.com [veeprho.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, also widely known as Cloxacillin EP Impurity D, is a key chemical intermediate in the pharmaceutical industry.[][2][3][4][5][6][7] Its primary significance lies in its role as the central acyl moiety in the synthesis of the semi-synthetic penicillin antibiotic, Cloxacillin.[8][9] Beyond this, it serves as a precursor for the synthesis of various isoxazolecarboxamides, which have been investigated as TGR5 receptor agonists, and is also utilized in the preparation of β-lactamase inhibitors.[4][10] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route based on established methods, its relationship to Cloxacillin, and its role in the development of other biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale brown powder.[4][10] A summary of its key chemical identifiers and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 23598-72-3 | [][2][4] |

| Molecular Formula | C₁₁H₈ClNO₃ | [2][3] |

| Molecular Weight | 237.64 g/mol | [2][3] |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [9] |

| Synonyms | Cloxacillin EP Impurity D, Cloxacillin Related Compound D, CMIC Acid | [][2][4][10] |

| Appearance | White to Pale Brown Solid/Powder | [4][10] |

| Melting Point | ~186 °C | [10] |

| pKa (Predicted) | 2.07 ± 0.25 | [10] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [10] |

Synthesis

General Experimental Protocol

A plausible multi-step synthesis is outlined below. This protocol is illustrative and adapted from general methods for this class of compounds.[2][13]

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate

-

To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate at room temperature with stirring.

-

After stirring for 30 minutes, add 2-chlorobenzoyl chloride dropwise, maintaining the temperature below 30°C.

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-water and acidified with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

The crude ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate from Step 1 is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization to yield the isoxazole ester.

Step 3: Hydrolysis to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

The purified ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated at reflux until the hydrolysis is complete.

-

The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The solid product is filtered, washed with cold water, and dried to afford 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[12]

Plausible synthesis workflow for the title compound.

Biological Relevance and Applications

There is currently no publicly available data to suggest that 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid possesses significant intrinsic biological activity. Its primary importance is as a key starting material and intermediate in the synthesis of pharmaceutically active compounds.

Precursor to Cloxacillin

The most critical role of this compound is as the acyl side-chain precursor for the antibiotic Cloxacillin.[8][9] Cloxacillin is a semi-synthetic penicillin that is active against beta-lactamase-producing staphylococci. The synthesis involves the activation of the carboxylic acid group of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, typically by converting it to the corresponding acyl chloride, followed by its coupling with 6-aminopenicillanic acid (6-APA).[8]

Relationship to Cloxacillin synthesis.

As a known impurity of Cloxacillin, its presence in the final drug product is monitored to ensure the quality and safety of the medication.[][2][3][4][5][6][7]

Precursor to TGR5 Agonists and β-Lactamase Inhibitors

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is also a reported starting material for the synthesis of isoxazolecarboxamides that have been identified as agonists of the Takeda G protein-coupled receptor 5 (TGR5).[4][10] TGR5 is a potential therapeutic target for metabolic diseases such as type 2 diabetes. Additionally, it is used in the preparation of novel β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to β-lactam antibiotics.[4][10] In these contexts, the carboxylic acid serves as a scaffold for further chemical modification to generate the final active molecules.

Quantitative Data

A thorough review of the scientific literature and chemical databases did not yield any quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid itself. Its role appears to be exclusively that of a chemical intermediate and a known pharmaceutical impurity.

Conclusion

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3) is a compound of significant interest in medicinal chemistry and pharmaceutical development. While it does not appear to possess intrinsic biological activity, its role as the central building block for the antibiotic Cloxacillin and as a precursor for other potential therapeutic agents, such as TGR5 agonists and β-lactamase inhibitors, is well-established. This guide has provided a summary of its chemical properties, a plausible synthesis route, and a clear depiction of its relationship with Cloxacillin, which should be valuable for researchers and professionals in the field of drug development. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.

References

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. veeprho.com [veeprho.com]

- 4. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Cloxacillin EP Impurity D | 23598-72-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. Cloxacillin Related Compound D (3-(2-Chlorophenyl)-5-methy… [cymitquimica.com]

- 8. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]

- 9. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS#: 23598-72-3 [m.chemicalbook.com]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

In-Depth Technical Guide: Molecular Weight of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the molecular properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in chemical and pharmaceutical research. The primary focus of this guide is the accurate presentation of its molecular weight and related identifiers.

Core Data Presentation

The fundamental physicochemical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including stoichiometry, solution preparation, and computational modeling.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][3][4] |

| Molecular Weight | 237.64 g/mol | [1][2][5] |

| CAS Number | 23598-72-3 | [1][3][4] |

Elucidation of Molecular Weight

The molecular weight of a compound is a critical parameter, derived from its molecular formula and the atomic weights of its constituent elements. For 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, the molecular formula C₁₁H₈ClNO₃ indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The sum of the atomic weights of these atoms yields the molecular weight of 237.64 g/mol .[1][2]

Note on Experimental Protocols and Visualizations

The determination of the molecular weight of a well-defined chemical entity such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a standard calculation based on its elemental composition. As such, detailed experimental protocols for its determination are not typically presented in this context. The value is a fundamental, constant property of the molecule.

Similarly, visualizations such as signaling pathways or experimental workflows are not applicable to the topic of a compound's molecular weight. These diagrams are used to represent complex biological processes or experimental procedures, neither of which is relevant to the presentation of this core chemical data.

For illustrative purposes, a logical diagram representing the derivation of the molecular weight is provided below.

Caption: Logical flow from elemental composition to molecular weight.

References

- 1. 23598-72-3 CAS MSDS (3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3 [sigmaaldrich.com]

- 4. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% 50 g | Request for Quote [thermofisher.com]

- 5. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the chemical identity, synthesis, and spectroscopic characterization of this molecule, presenting data in a structured format for clarity and comparative analysis.

Chemical Identity and Properties

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₈ClNO₃.[1][2][3] Its chemical structure is characterized by a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D structure of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 23598-72-3 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 237.64 g/mol | [1][2][3] |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1] |

| Appearance | Pale yellow or cream to pale brown powder | [1] |

| Melting Point | 186 °C | [2] |

| Boiling Point | 374.5±37.0 °C (Predicted) | [2] |

| Density | 1.385±0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [2] |

Synthesis Protocol

The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through a multi-step process, primarily involving the formation of the isoxazole ring via cycloaddition, followed by functional group manipulations. A general and plausible synthetic route is outlined below, based on established methods for preparing similar isoxazole derivatives.

A common approach involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to the carboxylic acid. The synthesis of related 5-methylisoxazole-4-carboxylic acid derivatives often starts from ethyl acetoacetate and triethyl orthoformate.

Experimental Protocol: A Plausible Synthesis Route

This protocol is a representative method adapted from general procedures for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids.

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate

-

To a solution of sodium ethoxide in ethanol, ethyl acetoacetate is added dropwise at 0-5 °C.

-

2-Chlorobenzoyl chloride is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.

-

The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

The mixture is then acidified and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude product.

Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

The crude ethyl 2-(2-chlorobenzoyl)acetoacetate is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acid.

-

The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization.

Step 3: Hydrolysis to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR | Singlet, ~2.5-2.8 ppm | Methyl protons (C₅-CH₃) |

| Multiplets, ~7.3-7.6 ppm | Aromatic protons of the 2-chlorophenyl group | |

| Broad singlet, >10 ppm | Carboxylic acid proton (-COOH) | |

| ¹³C NMR | ~10-15 ppm | Methyl carbon (C₅-C H₃) |

| ~110-170 ppm | Isoxazole and aromatic ring carbons | |

| >165 ppm | Carboxylic acid carbonyl carbon (C OOH) | |

| IR (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~1700-1725 (strong) | C=O stretch of the carboxylic acid | |

| ~1600, ~1475 | Aromatic C=C stretches | |

| ~1000-1300 | C-O stretch | |

| ~750-780 | C-Cl stretch | |

| Mass Spec. | M⁺ peak at m/z 237/239 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| Characteristic fragmentation pattern of the isoxazole ring and loss of COOH and Cl. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.

Potential Biological Significance and Signaling Pathways

Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The structural features of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid make it a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity: Many isoxazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

Anti-inflammatory Activity: Isoxazole derivatives have also been investigated for their anti-inflammatory effects.[7][8][9][10] These effects can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of inflammatory cytokines.

Below is a generalized diagram of a potential signaling pathway that could be modulated by isoxazole derivatives.

Caption: Potential inhibitory action on the PI3K/Akt signaling pathway.

Conclusion

The structure of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. Its well-defined structure and the known biological activities of the isoxazole scaffold make it a compound of significant interest for medicinal chemistry and drug development. Further research into its specific biological targets and mechanisms of action could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers working with this and related isoxazole derivatives.

References

- 1. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% 250 g | Request for Quote [thermofisher.com]

- 2. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS#: 23598-72-3 [m.chemicalbook.com]

- 3. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its primary applications.

Chemical Identity and Nomenclature

The compound with the common name 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is systematically named according to IUPAC nomenclature.

IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1][2][3]

Synonyms:

-

3-(o-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid

-

CMIC ACID

-

Cloxacillin EP Impurity D[4]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈ClNO₃ | [1][3] |

| Molecular Weight | 237.64 g/mol | [1] |

| Melting Point | 186 - 189 °C | [5] |

| Boiling Point | 374.5 ± 37.0 °C (Predicted) | [4] |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.07 ± 0.25 (Predicted) | [4] |

| Appearance | Off-white to pale brown solid/powder | [3][5] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | [4] |

Synthesis and Experimental Protocols

The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process. A general and illustrative synthetic pathway involves the formation of an isoxazole ring system followed by functional group manipulations. The following sections detail a potential synthetic route based on established chemical principles for related structures.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: formation of a key intermediate, construction of the isoxazole ring, and subsequent hydrolysis to the carboxylic acid. This workflow is depicted in the diagram below.

Caption: Synthetic workflow for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This procedure is adapted from general methods for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

-

Step 1: Knoevenagel Condensation. To a solution of ethyl acetoacetate and 2-chlorobenzaldehyde in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate. The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure. The resulting crude product, ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate, is purified by column chromatography or recrystallization.

-

Step 2: Cyclocondensation. The purified ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, is then isolated by extraction with an organic solvent and purified by column chromatography.

Experimental Protocol: Hydrolysis to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Step 3: Hydrolysis. The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Applications in Synthesis

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a valuable building block in organic synthesis, primarily serving as a precursor for the corresponding acyl chloride.

Conversion to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The carboxylic acid is readily converted to the more reactive acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation is a critical step in the synthesis of several important pharmaceutical compounds.

Experimental Protocol:

To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in an inert solvent such as dichloromethane or toluene, a chlorinating agent like thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction. The mixture is stirred until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in subsequent steps without further purification.

This acyl chloride is a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin. Its high reactivity makes it suitable for acylation reactions with various nucleophiles.

References

- 1. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3 [sigmaaldrich.cn]

- 3. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 98% 250 g | Buy Online [thermofisher.com]

- 4. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 23598-72-3 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Technical Guide: Physicochemical and Biological Profile of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the potential biological signaling pathways for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Solubility Data

Currently, publicly available scientific literature and databases lack specific quantitative solubility data (e.g., in mg/mL or mol/L) for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in various solvents. However, qualitative assessments indicate that the compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate[1]. A safety data sheet also suggests it is likely to be mobile in the environment, implying some degree of water solubility[2].

For research and development purposes, the following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | Shake-Flask Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in various solvents at a controlled temperature.

Materials:

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (solid, high purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid of known concentrations.

-

Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a common starting point.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the original solvent by taking into account the dilution factor.

-

The following diagram illustrates the general workflow for this experimental protocol.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid are limited, its known applications and the activities of similar isoxazole derivatives provide valuable insights. This compound is used in the preparation of isoxazolecarboxamides that act as agonists for the Takeda G-protein-coupled receptor 5 (TGR5) and as β-lactamase inhibitors[3].

TGR5 is a bile acid receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing metabolic and inflammatory processes.

The following diagram illustrates the TGR5 signaling pathway, a potential target for derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

References

Spectroscopic and Structural Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and known data from similar chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 23598-72-3 |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.8 | Multiplet | 4H | Aromatic protons (chlorophenyl ring) |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165-175 | -COOH |

| ~160-170 | C=N (isoxazole) |

| ~155-165 | C-O (isoxazole) |

| ~125-135 | Aromatic carbons (chlorophenyl ring) |

| ~110-120 | C₄ of isoxazole |

| ~10-15 | -CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |

| ~1600-1620 | Medium | C=N stretch | Isoxazole |

| ~1450-1550 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1200-1300 | Medium | C-O stretch | Carboxylic acid |

| ~1000-1100 | Medium | C-Cl stretch | Chlorophenyl |

Mass Spectrometry

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z Ratio | Predicted Identity |

| 237/239 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| 220/222 | [M-OH]⁺ |

| 192/194 | [M-COOH]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to scanning the sample.

-

Mass Spectrometry

-

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

-

LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

-

-

Instrumentation:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms).

-

LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

-

-

Data Acquisition:

-

Acquire data in full scan mode to identify the molecular ion and major fragments.

-

The mass range should be set to cover the expected molecular weight and fragment masses.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural elucidation.

An In-depth Technical Guide to the 13C NMR Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, predicted spectral data, and a logical workflow for the analysis.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds and known substituent effects on chemical shifts. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1. Chemical structure of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid with carbon atom numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~162 | The C3 carbon of the isoxazole ring is expected to be significantly downfield due to its attachment to the electronegative oxygen and nitrogen atoms and the 2-chlorophenyl group. |

| C4 | ~115 | The C4 carbon, being part of the isoxazole ring and attached to the carboxylic acid group, will have its chemical shift influenced by both. |

| C5 | ~170 | The C5 carbon is deshielded by the adjacent oxygen atom and the methyl group. |

| C1' | ~129 | The ipso-carbon of the phenyl ring attached to the isoxazole ring. Its chemical shift is influenced by the chlorine substituent. |

| C2' | ~133 | The carbon atom bearing the chlorine. The direct attachment of the electronegative chlorine atom causes a significant downfield shift. |

| C3' | ~127 | Aromatic CH carbon. |

| C4' | ~131 | Aromatic CH carbon, with some deshielding from the chlorine atom. |

| C5' | ~128 | Aromatic CH carbon. |

| C6' | ~130 | Aromatic CH carbon, influenced by the proximity to the isoxazole ring. |

| -COOH | ~168 | Carboxylic acid carbons typically appear in this downfield region. |

| -CH3 | ~12 | The methyl group carbon is expected to be in the typical upfield region for sp3 hybridized carbons. |

Experimental Protocol

The following section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is of high purity (>95%) to avoid the presence of interfering signals from impurities.

-

Solvent Selection: A deuterated solvent that can effectively dissolve the compound should be chosen. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve carboxylic acids and its well-characterized solvent peaks. Deuterated chloroform (CDCl3) could also be used, potentially with the addition of a small amount of methanol-d4 to improve solubility.

-

Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is particularly important for quaternary carbons (like C3, C4, C5, C1', C2', and the carboxylic carbon) that tend to have longer relaxation times.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration but will likely be in the range of 1024 to 4096 scans.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: Manually phase the resulting spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the known chemical shift of the deuterated solvent.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Workflow and Pathway Diagrams

The logical workflow for the 13C NMR analysis and the signaling pathway for spectral interpretation are depicted in the following diagrams.

Caption: Experimental Workflow for 13C NMR Analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for its synthesis and characterization.

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such novel compounds. This guide offers an in-depth understanding of the expected FT-IR spectral features of this molecule, aiding in its identification and quality control.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch of the aromatic (phenyl) ring |

| 2980-2900 | Medium | C-H stretch of the methyl group |

| 1760-1690 | Strong, Sharp | C=O stretch of the carboxylic acid |

| 1615-1580 | Medium-Strong | C=N stretch of the isoxazole ring |

| 1575-1475 | Medium-Strong | C=C stretching vibrations within the aromatic ring |

| 1470-1430 | Medium | C-O-H in-plane bend of the carboxylic acid |

| 1320-1210 | Strong | C-O stretch of the carboxylic acid |

| 1100-1000 | Medium | C-Cl stretch of the chlorophenyl group |

| 950-910 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid |

| 760-740 | Strong | C-H out-of-plane bend of the ortho-disubstituted phenyl ring |

Note: The exact peak positions and intensities can vary based on the sample preparation method, solvent, and instrument used.

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

3.2. Sample Preparation (Attenuated Total Reflectance - ATR)

The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.

-

Crystal Cleaning: Before analysis, the ATR crystal (typically diamond or germanium) must be thoroughly cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to evaporate completely.

-

Background Spectrum: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to eliminate interferences from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the powdered 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum should be baseline corrected and normalized.

3.3. Alternative Sample Preparation (KBr Pellet Method)

-

Sample Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described in the ATR method.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a process relevant to drug discovery and development.

Caption: Workflow for the synthesis and characterization of a target molecule.

This guide provides a foundational understanding of the FT-IR characteristics of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. For definitive structural confirmation, it is essential to correlate the FT-IR data with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

An In-depth Technical Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, including TGR5 agonists and β-lactamase inhibitors. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for carboxylic acids and isoxazole derivatives. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including sample preparation and derivatization, are provided to facilitate its identification and characterization. Furthermore, this guide elucidates the TGR5 signaling pathway, a crucial biological pathway modulated by agonists synthesized from this core molecule, complete with a visual diagram.

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) is a synthetic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various bioactive molecules and is also identified as an impurity in some pharmaceutical preparations, such as Cloxacillin.[1] Its role as a precursor for Takeda G-protein-coupled receptor 5 (TGR5) agonists underscores the importance of robust analytical methods for its characterization.[2] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful technique for the identification and quantification of this compound. This guide details the theoretical mass spectrometric behavior and provides practical experimental protocols for its analysis.

Mass Spectrometry Analysis

Predicted Fragmentation Pathway

Upon electron ionization, the molecular ion ([M]⁺˙) of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is expected to be observed at an m/z of approximately 237. The fragmentation is likely to proceed through several key pathways:

-

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

-

Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids.

-

Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, leading to various smaller fragment ions.

-

Loss of the chlorophenyl group: Fragmentation of the bond connecting the chlorophenyl ring to the isoxazole core.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid under electron ionization mass spectrometry.

| Predicted Fragment Ion | m/z (Nominal) | Proposed Structure | Fragmentation Pathway |

| [C₁₁H₈ClNO₃]⁺˙ | 237 | Molecular Ion | - |

| [C₁₁H₇ClNO₂]⁺ | 220 | Acylium Ion | Loss of •OH from the carboxylic acid |

| [C₁₀H₈ClN]⁺˙ | 192 | Loss of COOH from the molecular ion | |

| [C₇H₄Cl]⁺ | 111 | Chlorophenyl cation | Cleavage of the C-C bond between the rings |

| [C₄H₄NO]⁺ | 82 | Methylisoxazole fragment | Cleavage of the isoxazole ring |

| [CH₃CO]⁺ | 43 | Acetyl cation | Fragmentation of the isoxazole ring |

Experimental Protocols

The following protocols provide a general framework for the analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid by GC-MS. Due to the carboxylic acid group, derivatization is often recommended to improve volatility and chromatographic performance.

Sample Preparation and Derivatization (Esterification)

-

Sample Preparation: Accurately weigh approximately 1 mg of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 1 mL of a 1.25 M solution of methanolic HCl to the vial.

-

Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or water bath to form the methyl ester derivative.

-

Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid, followed by 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane). Vortex the mixture vigorously for 1 minute.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer containing the methyl ester derivative to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Signaling Pathway: TGR5 Activation

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a precursor for the synthesis of TGR5 agonists. TGR5, a G-protein coupled receptor, is activated by bile acids and plays a significant role in regulating energy homeostasis, inflammation, and glucose metabolism. The activation of TGR5 initiates a downstream signaling cascade.

Caption: TGR5 signaling pathway initiated by an agonist.

The binding of a TGR5 agonist to its receptor activates the associated Gαs protein.[3] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which goes on to phosphorylate downstream targets, such as the CREB transcription factor, leading to the modulation of target gene expression. This pathway is crucial for the metabolic benefits observed with TGR5 activation.[4]

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. While experimental data is currently limited in the public domain, the theoretical fragmentation patterns and detailed experimental protocols outlined herein offer a robust starting point for researchers. The elucidation of the TGR5 signaling pathway provides essential biological context for the application of this compound in the development of novel therapeutics. Further experimental studies are warranted to validate the predicted fragmentation and to explore the full pharmacological potential of its derivatives.

References

- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Physicochemical Properties of Substituted Isoxazole-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent electronic properties and structural rigidity make it a valuable template for the design of novel therapeutic agents. Understanding the physicochemical properties of substituted isoxazole-4-carboxylic acids is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of these key properties, details the experimental methodologies for their determination, and visualizes relevant biological pathways.

Core Physicochemical Properties

The substituent pattern on the isoxazole ring and any appended phenyl groups significantly influences the acidity (pKa), lipophilicity (logP), and solubility of these compounds. These parameters are critical for predicting a molecule's behavior in biological systems.

Data Summary

The following tables summarize key physicochemical data for isoxazole-4-carboxylic acid and several of its substituted derivatives. It is important to note that some of these values are predicted through computational models, which provide useful estimates for prioritizing synthetic targets.

| Compound Name | Structure | pKa (Predicted) | logP (Predicted/Experimental) | Melting Point (°C) |

| Isoxazole-4-carboxylic acid |  | 3.22 ± 0.10[1] | 0.37[1] | 123-124[1] |

| 5-Methylisoxazole-4-carboxylic acid |  | 2.85 ± 0.25[2] | 0.3[3] | 144-148[2][4] |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |  | 2.11 ± 0.32[5][6] | - | - |

| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid |  | - | - | - |

Note: Structures are representative. The absence of a value indicates that it was not found in the searched literature.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. Below are detailed methodologies for measuring pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For isoxazole-4-carboxylic acids, the acidity of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Method: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[7]

-

Sample Preparation: A precise weight of the substituted isoxazole-4-carboxylic acid is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For compounds with low aqueous solubility, specialized software can be used to derive the pKa from the titration data in mixed organic-aqueous systems.

Determination of Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's ability to cross cell membranes.

Method: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[8][9][10][11][12]

-

Solvent Preparation: 1-Octanol and water (or a buffer of specific pH, typically 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A small amount of the test compound is dissolved in the pre-saturated 1-octanol. A volume of pre-saturated water (or buffer) is added to create a biphasic system.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP (for neutral species) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Low solubility can be a significant hurdle in drug development.

Method: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery.[4][13][14][15][16]

-

Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well.

-

Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature. As the DMSO concentration decreases, compounds with low aqueous solubility will precipitate.

-

Turbidity Measurement: The precipitation is detected by measuring the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Biological Relevance: Inhibition of Cyclooxygenase (COX)

Many substituted isoxazole derivatives, including those bearing a carboxylic acid function, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[17][18][19][20][21][22][23][24] These enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.

Experimental Workflow for COX Inhibition Assay